BENGHE Methodological & Application

Check Availability & Pricing

Application Note: In Silico Prediction of
Enalapril Maleate's ADME-Tox Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enalapril Maleate

Cat. No.: B1663524

Audience: Researchers, scientists, and drug development professionals.
Introduction

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of
hypertension and heart failure. It is a prodrug that, after oral administration, is hydrolyzed in the
liver to its active metabolite, enalaprilat. Enalaprilat is a potent inhibitor of ACE, a key enzyme
in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox)
profile of a drug candidate is critical in the early stages of drug discovery to minimize the risk of
late-stage failures. In silico, or computational, methods provide a rapid and cost-effective
approach to predict these properties, helping to prioritize and optimize lead compounds.

This application note provides a summary of in silico predicted ADME-Tox properties for
enalapril and its active metabolite, enalaprilat, and a detailed protocol for performing such
predictions using publicly available web-based tools.

Predicted Physicochemical and ADME Properties

In silico tools like SwissADME can predict key physicochemical properties and ADME
parameters that govern a compound's pharmacokinetic behavior. The following tables
summarize the predicted properties for enalapril's active metabolite, enalaprilat.

Table 1: Predicted Physicochemical Properties of Enalaprilat
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Parameter Predicted Value In Silico Tool Reference
Molecular Weight 348.39 g/mol SwissADME
Lipophilicity (XlogP3) -0.74 SwissADME

Water Solubility
(ESOL Log S)

-1.12 SwissADME

| Total Polar Surface Area (TPSA) | 106.94 A2 | SwissADME | |

Table 2: Predicted ADME Properties of Enalaprilat

Parameter Prediction In Silico Tool Reference

P-glycoprotein (P-

gp) Substrate Probable SwissADME
CYP1A2 Inhibitor Predicted SwissADME
CYP2C19 Inhibitor Predicted SwissADME
CYP2C9 Inhibitor Predicted SwissADME
CYP3A4 Inhibitor Predicted SwissADME

| Drug-Likeness Score | 1.39 | Molsoft | |

Note: The predictions suggest that enalaprilat may be subject to efflux by P-glycoprotein and
could potentially inhibit several key cytochrome P450 enzymes, indicating a potential for drug-

drug interactions.

Predicted Toxicity Profile

Toxicity is a major cause of drug attrition. In silico platforms like admetSAR can predict various

toxicity endpoints based on a compound's structure.

Table 3: Predicted Toxicity Endpoints for Enalaprilat
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Toxicity L. - -
: Prediction Probability In Silico Tool Reference
Endpoint
Ames .
. Negative 0.69 admetSAR

Mutagenicity
Carcinogenicity Negative 0.3733 admetSAR
Hepatotoxicity Positive 0.25 admetSAR
Nephrotoxicity Negative 0.56 admetSAR
Respiratory )

o Negative 0.66 admetSAR
Toxicity
Acute Oral 1.49 (LDso,

L Category llI admetSAR
Toxicity mol/kg)
Eye Corrosion Negative 0.4700 admetSAR

| Eye Irritation | Negative | 0.034 | admetSAR | |

Note: While most toxicity predictions are negative, the model predicts a potential for

hepatotoxicity. The acute oral toxicity is predicted to be in Category lll, indicating slight toxicity.

Visualized Pathways and Workflows
Mechanism of Action: The Renin-Angiotensin-

Aldosterone System (RAAS)

Enalapril exerts its therapeutic effect by modulating the RAAS pathway. The diagram below

illustrates the cascade and the point of inhibition by enalapril's active metabolite, enalaprilat.
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1. Obtain Chemical Structure
(e.g., Enalapril Maleate)

2. Convert to Machine-Readable Format

(e.g., SMILES String)

3. Select In Silico Prediction Tools

4. Submit Structure to Tools
& Run Predictions

5. Collect & Tabulate Predicted Data
(ADME, Physicochemical, Toxicity)

6. Analyze & Interpret Results

7. Generate Report & Profile

Click to download full resolution via product page

¢ To cite this document: BenchChem. [Application Note: In Silico Prediction of Enalapril
Maleate's ADME-Tox Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663524+#in-silico-prediction-of-enalapril-maleate-s-
adme-tox-properties]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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